molecular formula C8H11ClFN B12539622 [3-(Fluoromethyl)phenyl]methanamine;hydrochloride CAS No. 655250-95-6

[3-(Fluoromethyl)phenyl]methanamine;hydrochloride

Cat. No.: B12539622
CAS No.: 655250-95-6
M. Wt: 175.63 g/mol
InChI Key: PEGIGLHCFXOCAB-UHFFFAOYSA-N
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Description

[3-(Fluoromethyl)phenyl]methanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a fluoromethyl group attached to the phenyl ring and a methanamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Fluoromethyl)phenyl]methanamine typically involves the introduction of a fluoromethyl group to a phenylmethanamine precursor. One common method is the nucleophilic substitution reaction where a fluoromethylating agent reacts with a phenylmethanamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of [3-(Fluoromethyl)phenyl]methanamine;hydrochloride may involve large-scale batch reactions using similar nucleophilic substitution techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[3-(Fluoromethyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

[3-(Fluoromethyl)phenyl]methanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(Fluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [3-(Trifluoromethyl)phenyl]methanamine: Similar structure but with three fluorine atoms instead of one.

    [3-(Chloromethyl)phenyl]methanamine: Contains a chloromethyl group instead of a fluoromethyl group.

    [3-(Bromomethyl)phenyl]methanamine: Contains a bromomethyl group instead of a fluoromethyl group.

Uniqueness

The presence of the fluoromethyl group in [3-(Fluoromethyl)phenyl]methanamine;hydrochloride imparts unique chemical properties, such as increased electronegativity and potential for specific biological interactions. This makes it distinct from its analogs with different halogen substituents.

Properties

CAS No.

655250-95-6

Molecular Formula

C8H11ClFN

Molecular Weight

175.63 g/mol

IUPAC Name

[3-(fluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H10FN.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H

InChI Key

PEGIGLHCFXOCAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CF)CN.Cl

Origin of Product

United States

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